2-Cyanomethyl-5-methylbenzoic acid
Overview
Description
2-Cyanomethyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H9NO2 It is a derivative of benzoic acid, featuring a cyanomethyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanomethyl-5-methylbenzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-nitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-aminotoluene.
Cyanation: The amine group is then converted to a nitrile group through a Sandmeyer reaction, yielding 2-cyanotoluene.
Carboxylation: Finally, the methyl group is oxidized to a carboxylic acid group, producing this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group is converted to a carboxylic acid group.
Reduction: The nitrile group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-Carboxy-5-methylbenzoic acid.
Reduction: 2-Aminomethyl-5-methylbenzoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Cyanomethyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanomethyl-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
2-Cyanomethylbenzoic acid: Lacks the methyl group on the benzene ring.
5-Methylbenzoic acid: Lacks the cyanomethyl group.
2-Cyanobenzoic acid: Lacks both the methyl and cyanomethyl groups.
Uniqueness: 2-Cyanomethyl-5-methylbenzoic acid is unique due to the presence of both the cyanomethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(cyanomethyl)-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-8(4-5-11)9(6-7)10(12)13/h2-3,6H,4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBVAXQPUFFPSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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